

In Vitro Antifungal Activity of MM 47755: A Technical Overview

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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 47755, also known by its chemical names 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is a member of the angucyclinone class of antibiotics. Isolated from *Streptomyces* species, this compound has demonstrated a spectrum of biological activities, including antibacterial and antifungal properties. This technical guide synthesizes the available scientific literature on the in vitro antifungal activity of **MM 47755**, providing a resource for researchers and professionals in drug development.

Physicochemical Properties

Property	Value
Chemical Formula	C ₂₀ H ₁₆ O ₅
Molecular Weight	336.34 g/mol
Appearance	Yellow solid
Class	Angucyclinone Antibiotic

Antifungal Activity

Published research indicates that **MM 47755** possesses antifungal properties. However, a comprehensive profile of its in vitro activity against a wide range of fungal species, including specific Minimum Inhibitory Concentration (MIC) values, is not extensively detailed in publicly accessible literature. One study noted weak activity of 6-Deoxy-8-D-methylrabelomycin against *Candida albicans*, a common human fungal pathogen. Further rigorous investigation is required to fully characterize its antifungal spectrum and potency.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data (i.e., MIC values) for the in vitro antifungal activity of **MM 47755** against a panel of fungal species. The data presented below is for its antibacterial activity and is included for contextual understanding of its antimicrobial profile.

Table 1: In Vitro Antibacterial Activity of **MM 47755**

Bacterial Species	Strain	MIC (µg/mL)
Staphylococcus aureus	Smith	12.5
Staphylococcus aureus	MS9610 (multi-resistant)	12.5
Micrococcus luteus	PCI 1001	25
Bacillus subtilis	NRRLB-558	12.5

Experimental Protocols

Detailed experimental protocols for determining the in vitro antifungal activity of **MM 47755** are not explicitly described in the available literature. However, standard methodologies for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), would be appropriate for evaluating this compound. A generalized protocol based on these standards is provided below.

Broth Microdilution Method (Generalized)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
- A suspension of the fungal colonies is prepared in sterile saline or water.
- The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).
- The standardized suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of **MM 47755** Dilutions:

- A stock solution of **MM 47755** is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

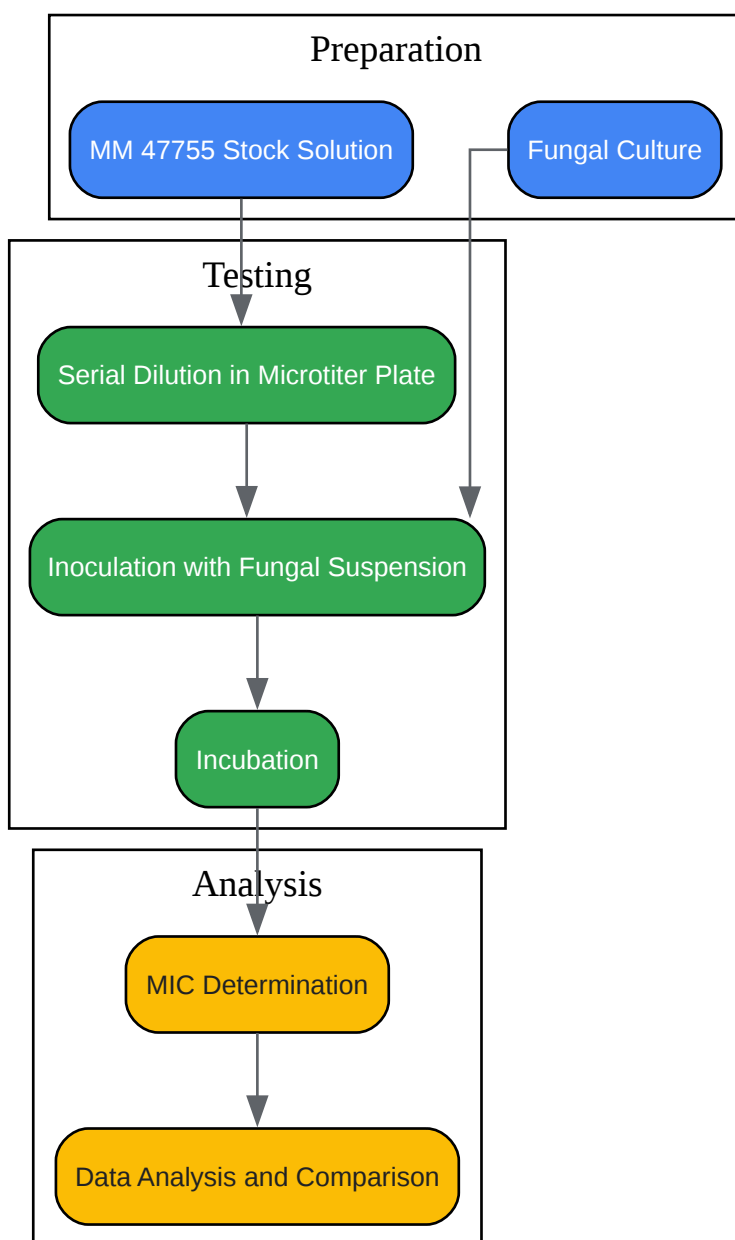
- The diluted fungal inoculum is added to each well of the microtiter plate containing the different concentrations of **MM 47755**.
- Control wells are included: a growth control (inoculum without the compound) and a sterility control (broth medium only).
- The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

- The MIC is determined as the lowest concentration of **MM 47755** that causes a significant inhibition of visible fungal growth compared to the growth control.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro antifungal screening and evaluation of a compound like **MM 47755**.



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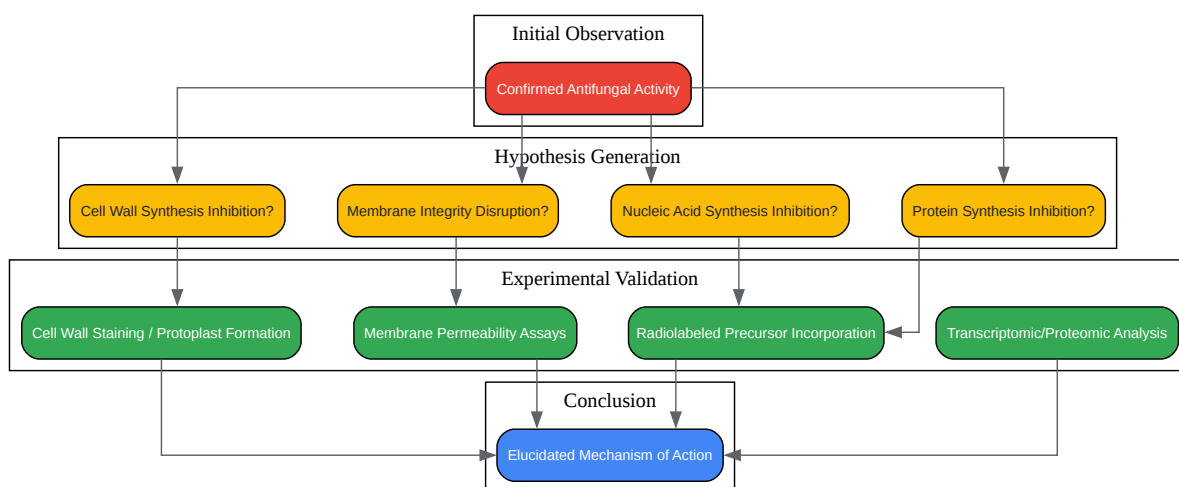
Caption: Generalized workflow for in vitro antifungal susceptibility testing.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of **MM 47755** against fungal pathogens has not been elucidated in the reviewed literature. For angucyclinone antibiotics in general, their mode of

action can vary, but often involves interactions with cellular macromolecules. Further research is necessary to determine the specific fungal targets and any affected signaling pathways.

A logical workflow for investigating the mechanism of action is proposed below.



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Caption: A proposed workflow for elucidating the antifungal mechanism of action.

Conclusion

MM 47755 is a promising antibiotic with documented antibacterial and suggested antifungal activities. However, a significant gap exists in the scientific literature regarding its in vitro antifungal potency and spectrum. To fully assess its potential as an antifungal agent, further research is critically needed to:

- Determine the Minimum Inhibitory Concentrations (MICs) against a broad panel of clinically relevant and phytopathogenic fungi.
- Elucidate its specific mechanism of action against fungal cells.
- Investigate its effects on key fungal signaling pathways.

Such studies will be invaluable for the drug development community in evaluating the therapeutic potential of **MM 47755** and its derivatives.

- To cite this document: BenchChem. [In Vitro Antifungal Activity of MM 47755: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677347#in-vitro-antifungal-activity-of-mm-47755\]](https://www.benchchem.com/product/b1677347#in-vitro-antifungal-activity-of-mm-47755)

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